molecular formula C7H4BrN3O2S B1344350 7-Bromo-5-nitrobenzo[d]thiazol-6-amine CAS No. 196205-21-7

7-Bromo-5-nitrobenzo[d]thiazol-6-amine

Cat. No.: B1344350
CAS No.: 196205-21-7
M. Wt: 274.1 g/mol
InChI Key: NVXDYNIBCZCOLX-UHFFFAOYSA-N
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Description

7-Bromo-5-nitrobenzo[d]thiazol-6-amine is a heterocyclic compound that has garnered interest due to its potential applications in various fields of research and industry. This compound is characterized by the presence of a bromine atom, a nitro group, and an amine group attached to a benzothiazole ring. The molecular formula of this compound is C7H4BrN3O2S, and it has a molecular weight of 274.1 g/mol.

Preparation Methods

The synthesis of 7-Bromo-5-nitrobenzo[d]thiazol-6-amine typically involves the reaction of 7-chloro-6-fluoro-5-nitro-2-hydrazinylbenzo[d]thiazole with substituted acetophenones in the presence of glacial acetic acid . This reaction proceeds through a series of steps, including diazo-coupling, Knoevenagel condensation, and Biginelli reaction, among others . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

7-Bromo-5-nitrobenzo[d]thiazol-6-amine undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The compound can undergo electrophilic substitution reactions at the benzothiazole ring.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Research is ongoing to explore its potential as an anti-tubercular agent, with studies indicating promising inhibitory activity against Mycobacterium tuberculosis.

    Industry: It is used in the development of dyes, biocides, and other chemical intermediates.

Mechanism of Action

The mechanism of action of 7-Bromo-5-nitrobenzo[d]thiazol-6-amine involves its interaction with specific molecular targets. For instance, in its role as an anti-tubercular agent, the compound inhibits the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts the cell wall synthesis, leading to the death of the bacterial cells.

Comparison with Similar Compounds

7-Bromo-5-nitrobenzo[d]thiazol-6-amine can be compared with other benzothiazole derivatives, such as:

    5-Nitrobenzo[d]thiazol-2-amine: Similar in structure but lacks the bromine atom, which may affect its reactivity and biological activity.

    2-Aminobenzothiazole: Lacks both the nitro and bromine groups, making it less reactive in certain chemical reactions.

    6-Bromo-2-aminobenzothiazole: Similar but with the bromine atom at a different position, which can influence its chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

7-bromo-5-nitro-1,3-benzothiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2S/c8-5-6(9)4(11(12)13)1-3-7(5)14-2-10-3/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXDYNIBCZCOLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1[N+](=O)[O-])N)Br)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627854
Record name 7-Bromo-5-nitro-1,3-benzothiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196205-21-7
Record name 7-Bromo-5-nitro-1,3-benzothiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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